Louisianin D
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Overview
Description
Louisianin D is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Louisianin D, along with its sibling compounds Louisianin A, B, and C, is part of the louisianin alkaloid family, known for their simple pyridine and 2-pyridone structures. These compounds have garnered attention due to their antibacterial and anticancer activities. The synthesis of this compound, as well as the other members of its family, has been achieved through a novel approach involving a 1,2,4-triazine inverse-electron-demand Diels-Alder mechanism. This method represents a significant advancement in the chemical synthesis of these compounds, providing a pathway to explore their potential therapeutic applications further. Specifically, the synthesis of this compound via this route underscores the compound's accessibility for in-depth biological and pharmacological studies, excluding its direct drug use, dosage, and side effects from this discussion (Catozzi, Edwards, Raw, Wasnaire, & Taylor, 2009).
Anticancer and Antibacterial Activity
The louisianin alkaloids, including this compound, have been identified for their potential anticancer and antibacterial properties. The synthetic accessibility of these compounds, as demonstrated in recent studies, opens up new avenues for investigating their mechanism of action and efficacy in various biological models. While the detailed biological activities and the exact mechanisms through which this compound exerts its effects are subjects of ongoing research, the initial findings underscore the importance of such compounds in the search for new therapeutic agents. The synthesis strategies developed not only facilitate the study of this compound but also help in exploring its applications beyond the scope of traditional drug paradigms, focusing on its role in scientific research aimed at understanding and potentially harnessing its biological activities (Catozzi et al., 2009).
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-[(E)-prop-1-enyl]-6,7-dihydrocyclopenta[c]pyridin-5-one |
InChI |
InChI=1S/C11H11NO/c1-2-3-8-6-12-7-9-4-5-10(13)11(8)9/h2-3,6-7H,4-5H2,1H3/b3-2+ |
InChI Key |
GPTPGVAFNHJJTP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1=C2C(=CN=C1)CCC2=O |
Canonical SMILES |
CC=CC1=C2C(=CN=C1)CCC2=O |
Synonyms |
7-(1-propen-1-yl)-1-cyclopenta(c)pyridinone louisianin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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